Tiglic Acid-d3 (Major)
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Overview
Description
Tiglic Acid-d3 (Major) is a deuterated form of tiglic acid, which is a monocarboxylic unsaturated organic acid. Tiglic acid is found in croton oil and several other natural products. It has also been isolated from the defensive secretion of certain beetles . The compound is known for its sweet, warm, and spicy odor and is used in making perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tiglic acid can be synthesized from 3-methyl-3-penten-2-one, which is derived from acetaldehyde and butanone. The process involves adding a mixture of sodium hypochlorite and sodium hydroxide in a dropwise manner . This method is advantageous due to its simple operating steps, mild reaction conditions, and high yield .
Industrial Production Methods
The industrial preparation of tiglic acid involves the synthesis of 3-methyl-3-penten-2-one from acetaldehyde and butanone, followed by the addition of a fused sodium hypochlorite and sodium hydroxide mixed liquid . This method is efficient and produces high-quality tiglic acid that can be used in various applications such as making rum, caramel, bread, fruits, and fruit jam essences .
Chemical Reactions Analysis
Types of Reactions
Tiglic acid undergoes various chemical reactions, including:
Oxidation: Tiglic acid can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form saturated acids.
Substitution: Tiglic acid can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium or platinum is commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Saturated acids are the primary products.
Substitution: Derivatives such as esters and amides are commonly formed.
Scientific Research Applications
Tiglic acid and its derivatives have various scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their role in the defensive mechanisms of certain beetles.
Medicine: Investigated for their potential anti-inflammatory and antiproliferative activities.
Industry: Used in the production of perfumes, flavoring agents, and other consumer products.
Mechanism of Action
Tiglic acid exerts its effects through various molecular targets and pathways. It acts as a Bronsted acid, donating a proton to acceptor bases . In biological systems, it is involved in the biosynthesis of other compounds, such as ethacrylic acid, through dehydrogenation steps . The compound’s mechanism of action in defensive secretions involves deterring predators through its volatile and crystallizable nature .
Comparison with Similar Compounds
Similar Compounds
Angelic Acid: A cis-isomer of tiglic acid with similar properties and uses.
Ethacrylic Acid: A derivative of tiglic acid involved in similar biosynthetic pathways.
2-Methylbutyric Acid: A precursor in the biosynthesis of tiglic acid.
Uniqueness
Tiglic acid is unique due to its trans-configuration, which distinguishes it from its cis-isomer, angelic acid . This configuration imparts different physical and chemical properties, making tiglic acid suitable for specific applications in perfumes and flavoring agents .
Properties
Molecular Formula |
C5H8O2 |
---|---|
Molecular Weight |
103.13 g/mol |
IUPAC Name |
(E)-2-(trideuteriomethyl)but-2-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+/i2D3 |
InChI Key |
UIERETOOQGIECD-MPEUKODPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\C)/C(=O)O |
Canonical SMILES |
CC=C(C)C(=O)O |
Origin of Product |
United States |
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